molecular formula C16H12N4O4S B2627248 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide CAS No. 872704-43-3

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide

Cat. No.: B2627248
CAS No.: 872704-43-3
M. Wt: 356.36
InChI Key: SSTTVISNZZMWRL-UHFFFAOYSA-N
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Description

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its promising therapeutic potential. This compound features a unique structure that combines a furan ring, a pyridazine ring, and a nitrophenyl group, making it a versatile molecule for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as maleic anhydride, under reflux conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor, such as furfural, in the presence of an acid catalyst.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the pyridazine-furan intermediate with a thiol compound under basic conditions.

    Acetylation and Nitration: The final step involves acetylation of the intermediate compound followed by nitration to introduce the nitrophenyl group.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-aminophenyl)acetamide
  • **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
  • **2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(4-nitrophenyl)acetamide lies in its combination of a furan ring, a pyridazine ring, and a nitrophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4S/c21-15(17-11-3-5-12(6-4-11)20(22)23)10-25-16-8-7-13(18-19-16)14-2-1-9-24-14/h1-9H,10H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSTTVISNZZMWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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